Propaquizafop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Herbicide Performance and Weed Control

Target Weeds

Research investigates the efficacy of propaquizafop against various grass weed species in different crop settings. Studies compare its effectiveness with other herbicides or traditional weed management practices like hand weeding. These studies measure factors like weed density, weed biomass, and crop yield to assess propaquizafop's impact [, , ].

Application Timing and Rates

Another area of research focuses on optimizing the application of propaquizafop. This includes determining the most effective timing for application relative to weed growth stage and crop development. Additionally, studies explore the impact of application rates on weed control efficacy and crop tolerance [, , ].

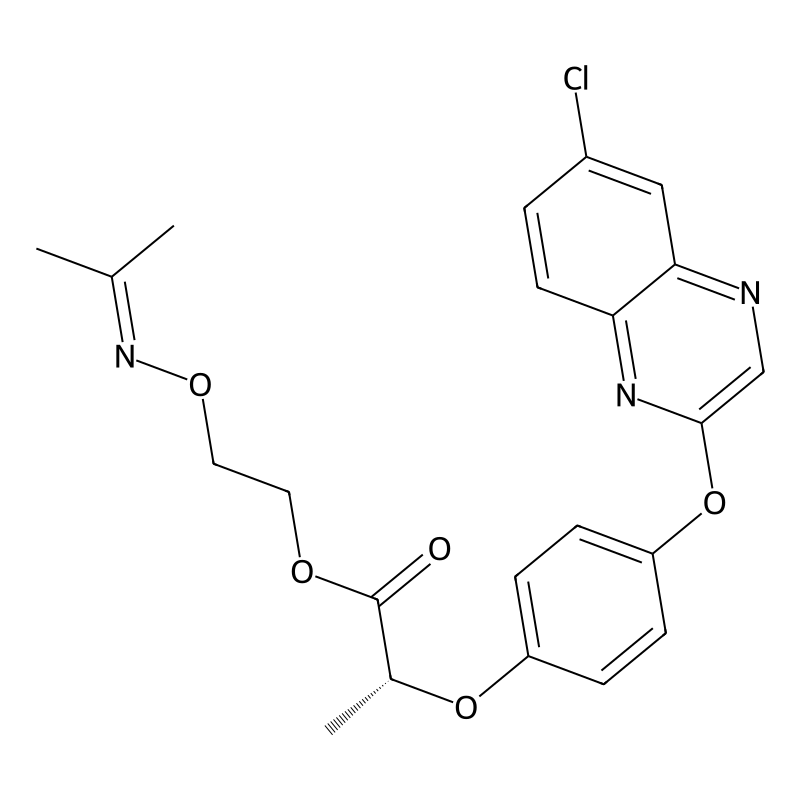

Propaquizafop is a selective herbicide primarily used for controlling grass weeds in various crops. Its chemical structure is defined as 2-Isopropylideneamino-oxyethyl (R)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionate, with a CAS number of 111479-05-1. The compound appears as colorless to brown crystals and is known for its efficacy in post-emergence applications against problematic grassy weeds while being safe for broadleaf crops .

Propaquizafop acts by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway within plants []. Grasses are particularly sensitive to ACCase inhibition, leading to disruption of their cell membrane development and ultimately causing death []. This selectivity allows Propaquizafop to control grass weeds without harming broadleaf crops.

The biological activity of propaquizafop is primarily attributed to its mode of action as an acetyl-CoA carboxylase inhibitor. This mechanism disrupts lipid biosynthesis in target plants, leading to growth inhibition and eventual death of the grass weeds. Studies have shown that propaquizafop is particularly effective against species such as Echinochloa and Setaria, making it a valuable tool in integrated weed management systems .

The synthesis of propaquizafop typically involves multi-step organic reactions that include the formation of the quinoxaline moiety followed by coupling reactions to introduce the phenoxy and propionate groups. Specific methods may vary, but they generally encompass:

- Formation of Quinoxaline Derivative: This involves cyclization reactions using appropriate precursors.

- Coupling Reaction: Reacting the quinoxaline derivative with phenolic compounds.

- Final Modifications: Introducing the isopropylideneamino and oxyethyl groups through esterification or similar reactions.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Propaquizafop is widely utilized in agricultural practices for its effectiveness in controlling grass weeds in various crops including soybeans, corn, and rice. Its selectivity allows farmers to apply it without harming desirable broadleaf plants. Additionally, it has been studied for potential use in non-crop areas such as turf management and ornamental horticulture .

Propaquizafop shares structural similarities with several other herbicides that also act as acetyl-CoA carboxylase inhibitors. Below is a comparison with similar compounds:

| Compound Name | CAS Number | Mode of Action | Unique Features |

|---|---|---|---|

| Quizalofop-P-ethyl | 100646-51-3 | Acetyl-CoA carboxylase inhibitor | Effective against a broader range of grasses |

| Clethodim | 99129-21-2 | Acetyl-CoA carboxylase inhibitor | More selective towards certain grass species |

| Fenoxaprop-P-ethyl | 71283-80-2 | Acetyl-CoA carboxylase inhibitor | Known for rapid degradation in soil |

Propaquizafop's unique combination of structural features and its specific efficacy against certain grass species differentiate it from these similar compounds, making it particularly valuable for targeted weed management strategies .

Acetyl-CoA Carboxylase (ACCase) Inhibition Mechanisms

Propaquizafop is a phenoxyisopropionic acid herbicide that belongs to the aryloxyphenoxypropionate group of acetyl-CoA carboxylase inhibitors [1]. The herbicide exerts its phytotoxic effects through selective inhibition of the plastidic homomeric form of acetyl-CoA carboxylase, which is found exclusively in monocotyledonous plants [2] [3]. This selectivity forms the molecular basis for its effectiveness against grass weeds while maintaining safety for dicotyledonous crops.

The acetyl-CoA carboxylase enzyme catalyzes the first committed step in fatty acid biosynthesis by converting acetyl-CoA to malonyl-CoA in the presence of ATP, magnesium, and bicarbonate [2] [4]. The enzyme consists of three functional domains: biotin carboxylase, biotin carboxyl carrier protein, and carboxyltransferase [2]. The reaction proceeds through two sequential steps: first, biotin carboxylase catalyzes the ATP-dependent carboxylation of biotin, followed by carboxyltransferase-mediated transfer of the carboxyl group from carboxybiotin to acetyl-CoA to form malonyl-CoA [2] [4].

Propaquizafop specifically targets the carboxyltransferase domain of the homomeric ACCase enzyme [2]. Molecular and biochemical studies have confirmed that aryloxyphenoxypropionate herbicides, including propaquizafop, bind to distinct regions within the carboxyltransferase domain homodimer interface [2]. Crystal structure analyses have revealed that these herbicides share common anchoring points at isoleucine-1735 and alanine-1627 positions in the yeast carboxyltransferase domain [2]. Additional computational modeling studies have identified hydrogen bonding interactions with serine-698 as crucial for herbicide binding [2].

The inhibition mechanism involves competitive inhibition of the acetyl-CoA substrate while exhibiting non-competitive inhibition toward ATP, magnesium, and bicarbonate cofactors [2]. This pattern indicates that propaquizafop interferes with the transcarboxylation step rather than the biotin carboxylation step, despite both reactions occurring at the same catalytic site [2]. The herbicide binding prevents normal substrate access to the active site, effectively blocking fatty acid synthesis.

Upon application, propaquizafop is rapidly absorbed through leaf surfaces and translocated via the phloem to meristematic tissues where it accumulates [3]. The inhibition of ACCase activity results in disruption of fatty acid biosynthesis, leading to impaired formation of membrane lipids and secondary metabolites [2] [3]. This metabolic disruption manifests as loss of cell membrane integrity, metabolite leakage, and ultimately cell death in susceptible plants [2]. Visible symptoms typically appear within one week of application, beginning with chlorosis and progressing to necrotic lesions in growing tissues [2].

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of propaquizafop has been extensively studied to understand how molecular features contribute to herbicidal efficacy. Propaquizafop possesses the molecular formula C₂₂H₂₂ClN₃O₅ with a molecular weight of 443.88 g/mol [1]. The compound contains a 6-chloroquinoxaline heterocyclic moiety linked through a phenoxy bridge to a propionate ester group, which is further connected to an isopropylideneaminooxy substituent [1] [5].

The aryloxyphenoxypropionate structural framework is characterized by three essential components: the aryl group (6-chloroquinoxaline), the phenoxy linker, and the propionate ester side chain [6]. The chloroquinoxaline moiety represents a significant structural modification from earlier aryloxyphenoxypropionate herbicides, providing enhanced activity against specific grass weed species [6]. The quinoxaline ring system contributes to the herbicide's binding affinity through π-π stacking interactions with aromatic residues in the enzyme binding pocket [7].

Structure-activity relationship studies have demonstrated that the stereochemistry of the propionate center is crucial for biological activity [6]. The R-configuration at the α-carbon of the propionate group is essential for optimal herbicidal activity, with the R-isomer showing 8-12 times greater efficacy than the S-isomer [6]. This stereoselectivity reflects the specific spatial requirements for binding to the carboxyltransferase domain active site.

The isopropylideneaminooxy group serves as a prodrug moiety that enhances lipophilicity and membrane penetration [6]. Following absorption, this group undergoes hydrolysis to form the active acid form of the herbicide, which represents the actual inhibitory species [8]. The oxime ether linkage provides optimal balance between stability during formulation and rapid conversion to the active form within plant tissues [6].

Comparative SAR analysis with related aryloxyphenoxypropionate herbicides reveals that the 6-chloroquinoxaline substituent provides superior selectivity compared to simpler aromatic groups [9]. The chlorine substitution at the 6-position of the quinoxaline ring enhances binding affinity through halogen bonding interactions with specific amino acid residues in the enzyme active site [9]. The quinoxaline nitrogen atoms participate in hydrogen bonding networks that stabilize the herbicide-enzyme complex [9].

The propionate ester side chain length and branching pattern significantly influence herbicidal activity and crop selectivity [6]. The ethyl ester linkage in propaquizafop provides optimal hydrolysis kinetics, ensuring rapid conversion to the active acid form while maintaining sufficient stability for effective translocation [6]. Modifications to the ester group length or branching pattern generally result in reduced activity or altered selectivity profiles [6].

Recent molecular docking studies have provided detailed insights into the binding mode of propaquizafop within the ACCase active site [10]. The herbicide adopts a specific conformation that maximizes complementarity with the enzyme binding pocket, with the quinoxaline ring positioned to interact with hydrophobic residues while the propionate group forms ionic interactions with basic amino acids [10]. These studies have identified key residues that contribute to binding affinity and selectivity, providing a foundation for future herbicide design efforts [10].

Target-Site vs. Non-Target-Site Resistance in Weeds

Resistance to propaquizafop and other ACCase-inhibiting herbicides in weed populations can arise through two primary mechanisms: target-site resistance involving mutations in the ACCase enzyme, and non-target-site resistance mechanisms that reduce herbicide efficacy without altering the target protein [11] [12].

Target-site resistance to ACCase inhibitors is well-documented and results from point mutations in the carboxyltransferase domain that reduce herbicide binding affinity [11]. Sixteen different mutations have been identified at specific amino acid positions that confer resistance to ACCase inhibitors, with each mutation displaying distinct cross-resistance patterns to different herbicide families [2]. The most commonly reported mutations occur at positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 in the ACCase sequence [11] [13].

Table 1: Target-Site Mutations Conferring Resistance to ACCase Inhibitors

| Mutation Position | Amino Acid Change | Resistance Pattern | Weed Species Reported |

|---|---|---|---|

| 1781 | Ile → Leu | APP + CHD | Alopecurus myosuroides, Lolium rigidum |

| 1781 | Ile → Thr | APP + CHD | Alopecurus myosuroides |

| 1999 | Trp → Cys | APP only | Alopecurus myosuroides |

| 2027 | Trp → Cys | APP only | Alopecurus myosuroides, Phalaris minor |

| 2041 | Ile → Asn | APP only | Alopecurus myosuroides, Lolium rigidum |

| 2041 | Ile → Thr | APP only | Alopecurus aequalis |

| 2078 | Asp → Gly | APP + CHD | Alopecurus myosuroides, Avena fatua |

| 2088 | Cys → Arg | APP + CHD | Lolium rigidum |

| 2096 | Gly → Ala | APP only | Alopecurus myosuroides |

APP = Aryloxyphenoxypropionate; CHD = Cyclohexanedione

The molecular basis of target-site resistance involves structural changes in the herbicide binding pocket that reduce the affinity for ACCase inhibitors [11]. For example, the isoleucine-2041 to asparagine mutation creates steric hindrance that prevents proper positioning of aryloxyphenoxypropionate herbicides within the active site [14]. The aspartic acid-2078 to glycine mutation eliminates an important ionic interaction that stabilizes herbicide binding [14]. These mutations typically result in 10-100 fold increases in resistance levels depending on the specific amino acid change and herbicide tested [15] [13].

Cross-resistance patterns vary significantly among different mutations [15]. Mutations at positions 1781 and 2078 generally confer resistance to both aryloxyphenoxypropionate and cyclohexanedione herbicides, while mutations at positions 2027, 2041, and 2096 typically provide resistance only to aryloxyphenoxypropionate herbicides [15] [13]. This differential resistance pattern reflects the distinct binding modes of these herbicide families within the ACCase active site [2].

Non-target-site resistance mechanisms include enhanced herbicide metabolism, reduced herbicide uptake or translocation, and sequestration of herbicides away from their target sites [12]. Metabolic resistance is the most prevalent non-target-site mechanism and involves increased activity of detoxifying enzymes, particularly cytochrome P450 monooxygenases and glutathione S-transferases [12]. These enzymes can metabolize ACCase inhibitors through hydroxylation, N-dealkylation, and conjugation reactions, converting them to inactive metabolites [12].

Table 2: Non-Target-Site Resistance Mechanisms to ACCase Inhibitors

| Resistance Mechanism | Primary Enzymes | Metabolic Pathways | Weed Species |

|---|---|---|---|

| Enhanced metabolism | CYP450 monooxygenases | Hydroxylation | Alopecurus myosuroides, Lolium rigidum |

| Enhanced metabolism | GST enzymes | Glutathione conjugation | Alopecurus myosuroides |

| Reduced translocation | ABC transporters | Vacuolar sequestration | Lolium rigidum |

| Reduced absorption | Cuticle modifications | Barrier enhancement | Lolium rigidum |

CYP450 = Cytochrome P450; GST = Glutathione S-transferase; ABC = ATP-binding cassette

The evolution of metabolic resistance is particularly concerning as it can confer cross-resistance to multiple herbicide modes of action [12]. Studies have shown that some cytochrome P450 enzymes capable of metabolizing ACCase inhibitors can also detoxify herbicides with completely different mechanisms of action, including ALS inhibitors and photosystem II inhibitors [12]. This broad-spectrum resistance significantly limits herbicide options for effective weed control.

The coexistence of target-site and non-target-site resistance mechanisms in single weed populations has been documented in several grass species [16]. This phenomenon, termed "multiple resistance," represents a particularly challenging situation for resistance management as it combines the high resistance levels characteristic of target-site mutations with the broad-spectrum nature of metabolic resistance [16]. The interaction between these mechanisms can result in synergistic effects that exceed the sum of their individual contributions [16].

Environmental factors can influence the expression and selection of resistance mechanisms [12]. Temperature, humidity, and soil conditions can affect herbicide uptake, translocation, and metabolism, potentially altering the selection pressure for specific resistance traits [12]. Additionally, suboptimal herbicide application rates can favor the evolution of polygenic metabolic resistance by selecting for multiple minor resistance alleles [12].

Comparative Efficacy Against Monocotyledonous Species

Propaquizafop demonstrates excellent efficacy against a wide range of monocotyledonous weed species, with activity levels that vary significantly among different grass species [17] [18]. The herbicide's selectivity for monocots is based on the presence of homomeric ACCase in grass chloroplasts, which is absent in dicotyledonous plants [2] [3]. This fundamental biochemical difference enables effective grass weed control while maintaining crop safety in broadleaf crops.

Table 3: Comparative Efficacy of Propaquizafop Against Major Grass Weed Species

| Weed Species | Common Name | Effective Dose (g ai/ha) | Control Efficiency (%) | Resistance Status |

|---|---|---|---|---|

| Echinochloa colona | Jungle rice | 50-75 | 85-95 | Susceptible |

| Digitaria sanguinalis | Crabgrass | 62.5-100 | 90-100 | Susceptible |

| Eleusine indica | Goosegrass | 75-100 | 80-90 | Variable |

| Avena fatua | Wild oat | 100-125 | 85-95 | Resistant biotypes reported |

| Alopecurus myosuroides | Blackgrass | 75-125 | 70-85 | Resistant biotypes common |

| Lolium rigidum | Rigid ryegrass | 100-150 | 75-90 | Resistant biotypes reported |

| Cynodon dactylon | Bermudagrass | 125-150 | 80-90 | Susceptible |

| Phalaris minor | Littleseed canarygrass | 100-125 | 85-95 | Resistant biotypes reported |

The efficacy of propaquizafop against specific grass species is influenced by several factors including herbicide uptake, translocation, and intrinsic sensitivity of the target enzyme [17]. Research has demonstrated that propaquizafop provides excellent control of Echinochloa colona, with control efficiencies exceeding 90% at application rates of 62.5 g ai/ha [17] [18]. Similarly, Digitaria sanguinalis shows high susceptibility to propaquizafop, with complete control achieved at rates of 75-100 g ai/ha [19].

Eleusine indica populations display variable responses to propaquizafop treatment, with some biotypes showing reduced sensitivity [20]. Field studies have indicated that while most Eleusine indica populations remain susceptible to propaquizafop, certain populations require higher application rates or alternative herbicides for effective control [20]. This variability may reflect the early stages of resistance evolution in this species.

The efficacy of propaquizafop against perennial grasses varies considerably among species [21]. Elytrigia repens shows good susceptibility to propaquizafop treatment, while species such as Festuca longifolia, Festuca ovina, and Juncus effusus demonstrate reduced sensitivity [21]. These differences likely reflect variations in herbicide uptake, translocation, and metabolism among different grass species.

Table 4: Propaquizafop Efficacy in Different Crop Systems

| Crop System | Target Weeds | Application Rate (g ai/ha) | Weed Control Efficiency (%) | Crop Safety |

|---|---|---|---|---|

| Soybean | Echinochloa colona, Digitaria sanguinalis | 75-100 | 85-95 | Excellent |

| Cotton | Cynodon dactylon, Echinochloa colona | 100-125 | 80-90 | Good |

| Sunflower | Avena fatua, Digitaria sanguinalis | 100-150 | 85-95 | Good |

| Potato | Echinochloa colona, Cynodon dactylon | 125-150 | 80-85 | Fair |

| Vegetables | Mixed grass weeds | 75-125 | 85-95 | Variable |

The development of resistance in grass weed populations has significantly impacted the efficacy of propaquizafop in certain regions [22] [23]. Irish populations of Avena fatua have shown varying levels of resistance to propaquizafop, with some populations displaying complete resistance while others maintain susceptibility [22] [23]. Cross-resistance patterns indicate that populations resistant to propaquizafop often show resistance to other aryloxyphenoxypropionate herbicides but may remain susceptible to cyclohexanedione herbicides [22] [23].

Application timing significantly influences the efficacy of propaquizafop against different grass species [24]. Early post-emergence applications at the 2-3 leaf stage generally provide optimal control, while applications to more mature plants may result in reduced efficacy [24]. The herbicide's efficacy is also enhanced under conditions of high relative humidity, which facilitates uptake and translocation within treated plants [2].

Tank mixing propaquizafop with other herbicides has been shown to enhance its spectrum of activity and improve overall weed control efficacy [17] [18]. Combinations with imazethapyr provide control of both grasses and broadleaf weeds, with synergistic effects observed against certain weed species [17] [18]. These mixtures have demonstrated superior weed control efficiency compared to individual herbicide applications, making them valuable tools for integrated weed management systems.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

4.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (80.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (19.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (80.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

2: Michitte P, Espinoza N, De Prado R. Cross-resistance to ACCase inhibitors of Lolium multiflorum, Lolium perenne and Lolium rigidum found in Chile. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):397-402. PubMed PMID: 15149135.

3: Bouis P, Bieri F, Lang B, Thomas H, Waechter F. Effect of propaquizafop and its free-acid derivative on lauric acid hydroxylation and peroxisomal beta-oxidation in primary cultured rat, mouse, guinea pig and marmoset hepatocytes. Toxicol In Vitro. 1993 Jul;7(4):427-31. PubMed PMID: 20732228.

4: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.

5: Strupp C, Bomann WH, Spézia F, Gervais F, Forster R, Richert L, Singh P. A human relevance investigation of PPARα-mediated key events in the hepatocarcinogenic mode of action of propaquizafop in rats. Regul Toxicol Pharmacol. 2018 Jun;95:348-361. doi: 10.1016/j.yrtph.2018.04.005. Epub 2018 Apr 5. PubMed PMID: 29626562.

6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.

7: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.